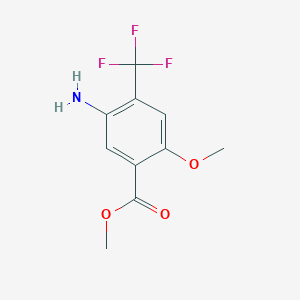

Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-16-8-4-6(10(11,12)13)7(14)3-5(8)9(15)17-2/h3-4H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLCRYNMTFEAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646124 | |

| Record name | Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-37-6 | |

| Record name | Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with commercially available methyl 2-methoxy-4-(trifluoromethyl)benzoate or related substituted benzoic acid derivatives. The methoxy and trifluoromethyl groups are typically introduced or already present in the precursor molecule.

Introduction of the Amino Group (Nitration and Reduction)

A common and effective strategy to introduce the amino group at position 5 is through:

- Nitration of the methyl 2-methoxy-4-(trifluoromethyl)benzoate to form the corresponding nitro compound (methyl 5-nitro-2-methoxy-4-(trifluoromethyl)benzoate).

- Reduction of the nitro group to the amino group using catalytic hydrogenation (e.g., hydrogen gas with palladium on carbon catalyst) or chemical reducing agents.

This two-step sequence leverages the regioselectivity of nitration influenced by the directing effects of the methoxy and trifluoromethyl groups.

Detailed Preparation Methodology

Nitration Step

- Reagents: Mixed acids (concentrated nitric acid and sulfuric acid) or acetyl nitrate (AcONO₂) for better regioselectivity.

- Conditions: Low temperature (0–5 °C) to control reaction rate and avoid over-nitration or decomposition.

- Solvent: Often performed neat or in polar aprotic solvents such as acetonitrile to enhance selectivity.

- Outcome: Selective nitration at position 5, ortho to the methoxy group and meta to the trifluoromethyl group.

Reduction Step

- Reagents: Hydrogen gas with palladium on carbon catalyst is preferred for clean conversion.

- Conditions: Room temperature to mild heating under hydrogen atmosphere.

- Alternative: Chemical reduction using tin(II) chloride or iron powder in acidic media.

- Outcome: Conversion of nitro group to amino group, yielding methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate.

Purification

- Crude products are purified by column chromatography using silica gel.

- Solvent systems typically involve petroleum ether and ethyl acetate mixtures.

- Final drying under vacuum yields the pure compound as a crystalline solid.

Industrial and Scale-Up Considerations

- Catalysts and Solvents: Selected for high yield, safety, and environmental compliance.

- Continuous Flow Reactors: Employed to improve reaction control, reproducibility, and scalability.

- Waste Management: Efficient workup procedures minimize acid and metal catalyst waste.

- Yield Optimization: Temperature control, reagent purity, and reaction time are critical parameters.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Nitration | Methyl 2-methoxy-4-(trifluoromethyl)benzoate | HNO₃/H₂SO₄ or AcONO₂, 0–5 °C | Methyl 5-nitro-2-methoxy-4-(trifluoromethyl)benzoate | 60–75 | Temperature control critical |

| 2 | Reduction | Methyl 5-nitro-2-methoxy-4-(trifluoromethyl)benzoate | H₂, Pd/C catalyst, room temp to mild heating | This compound | 85–95 | Catalytic hydrogenation preferred |

| 3 | Purification | Crude product | Silica gel column chromatography, petroleum ether/ethyl acetate | Pure target compound | — | Vacuum drying for final product |

Research Findings and Analytical Data

- NMR Spectroscopy: Confirms substitution pattern; amino protons appear as characteristic signals; trifluoromethyl group shows distinct $$^{19}F$$ NMR signals.

- HPLC Purity: Typically >99% after purification.

- Crystallography: Single-crystal X-ray diffraction can confirm the precise substitution pattern and molecular conformation.

- Yield Optimization: Studies show that controlling nitration temperature and using acetyl nitrate improves regioselectivity and yield.

Additional Notes on Related Compounds and Synthetic Analogues

- Similar synthetic approaches are reported for methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate and its derivatives, which serve as intermediates.

- Sulfamoyl and sulfonyl analogues of methoxy-substituted benzoates have been synthesized via nucleophilic aromatic substitution using sodium amino sulfinate and copper catalysts, demonstrating the versatility of aromatic substitution chemistry in this compound class.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or other strong bases.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzoates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate serves as a versatile building block in organic synthesis. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its use in creating more complex molecular structures. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. For instance, studies involving modifications to the amino and methoxy groups have led to the development of novel compounds that inhibit cancer cell proliferation through targeted interactions with specific enzymes and receptors involved in cell signaling pathways.

Pharmaceutical Applications

The compound is being explored for its potential therapeutic effects, particularly in the development of new drugs. Its structural characteristics align with those found in several FDA-approved drugs containing trifluoromethyl groups, which are known to enhance pharmacological properties.

Case Study: Trifluoromethyl-Containing Drugs

A review of FDA-approved drugs highlighted the role of trifluoromethyl groups in improving drug efficacy and metabolic stability. This compound's structure positions it as a candidate for similar applications, potentially leading to new treatments for conditions such as cancer and inflammation .

The biological activity of this compound has been a focal point in research studies. Its ability to interact with biological targets suggests potential uses in medicinal chemistry.

Case Study: Antimicrobial Properties

In vitro studies have shown that derivatives of this compound can exhibit antimicrobial properties against various pathogens. The mechanism involves the modulation of enzyme activity, which can disrupt bacterial cell function and lead to cell death .

Agrochemical Applications

The compound's properties also extend to agricultural chemistry, where it can be utilized as an intermediate in the synthesis of herbicides and pesticides.

Case Study: Development of Herbicides

Research indicates that modifications to this compound can lead to the creation of effective herbicides that target specific weed species while minimizing impact on crops. This application is crucial for sustainable agriculture practices.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic compounds | Useful in synthesizing anticancer agents |

| Pharmaceutical | Potential therapeutic agent with improved drug properties | Similarities to FDA-approved trifluoromethyl drugs |

| Biological Activity | Exhibits antimicrobial properties | Effective against various pathogens |

| Agrochemical | Intermediate for herbicides and pesticides | Development of targeted herbicides for sustainable agriculture |

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The compound’s activity and physicochemical properties are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Benzoate Derivatives

Key Observations:

- Amino Group Position: Moving the amino group from the 5-position (target compound) to the 3- or 2-position (as in and ) reduces steric hindrance but may alter electronic interactions with other substituents.

- Halogen vs.

- Chloro vs. Methoxy : The chloro substituent in introduces electronegativity but reduces solubility compared to methoxy.

Solubility and Stability:

- The trifluoromethyl group generally reduces aqueous solubility but enhances stability against oxidative metabolism .

- Methoxy groups (as in the target compound) improve solubility in polar solvents compared to chloro or bromo analogs .

Reactivity:

- The amino group at the 5-position allows for nucleophilic reactions (e.g., acylation, sulfonation), whereas bromo or chloro substituents favor electrophilic aromatic substitution .

Biological Activity

Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate (CAS No. 885518-37-6) is an organic compound notable for its unique molecular structure, which includes a trifluoromethyl group, an amino group, and a methoxy group attached to a benzoate framework. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : C10H10F3NO3

- Molecular Weight : Approximately 249.19 g/mol

- Density : 1.343 g/cm³

- Boiling Point : ~306.1 °C

The biological activity of this compound can be attributed to its interaction with various biological macromolecules. The trifluoromethyl and amino groups enhance its lipophilicity and bioavailability, potentially increasing its efficacy against specific targets within cells.

Antimicrobial Properties

Preliminary studies suggest that compounds containing trifluoromethyl and amino groups exhibit significant antimicrobial activity. For instance, research indicates that similar compounds can inhibit the growth of various bacterial strains, showing promise as potential antibiotics .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .

Enzyme Inhibition

The compound has demonstrated the ability to inhibit certain enzymes critical to the metabolism of pathogens, such as trypanothione reductase in Trypanosoma cruzi, which is responsible for Chagas disease. This inhibition suggests a potential therapeutic application in treating parasitic infections .

Study on Antimicrobial Activity

In a study assessing the antimicrobial effects of this compound, researchers found that it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The study highlighted the compound's potential as a lead for developing new antimicrobial agents.

Study on Anticancer Effects

A separate investigation into the anticancer properties revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability in several cancer cell lines, including breast and lung cancer models. The compound was shown to activate caspase pathways, indicating its role in promoting apoptosis .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| SNAr + Condensation | 60°C, TBAB, 12h | 78 | 99 | |

| Direct Amination | NH3/EtOH, 80°C, 24h | 65 | 95 |

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy:

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity (>98%) with retention times ~8–10 min .

- Mass Spectrometry: ESI-MS shows [M+H]+ at m/z 294.1 (calculated for C₁₀H₉F₃NO₃) .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Intermediate for Sodium Channel Inhibitors: Used to synthesize Nav1.8 inhibitors for pain management via condensation with bicyclic amines .

- Antimicrobial Scaffolds: Functionalization at the 5-amino position generates derivatives with activity against S. aureus (MIC: 2–8 µg/mL) .

- Prodrug Development: Ester hydrolysis in vivo releases bioactive carboxylic acids targeting inflammatory pathways .

Advanced: How can computational modeling predict reactivity and regioselectivity in the synthesis of this compound?

Methodological Answer:

- DFT Calculations: Modeling SNAr reactions using Gaussian09 at the B3LYP/6-31G(d) level predicts activation energies for methoxy vs. amino substitution. Electron-deficient positions (ortho/para to CF3) favor nucleophilic attack .

- Molecular Electrostatic Potential (MEP): Visualizes electron-deficient regions (e.g., para to CF3) guiding regioselective amination .

Q. Table 2: Computed Activation Energies for Substituent Addition

| Position | Activation Energy (kcal/mol) |

|---|---|

| Para to CF3 | 18.2 |

| Meta to CF3 | 24.7 |

Advanced: How to address contradictions in biological activity data across different studies?

Methodological Answer:

- Purity Verification: Re-analyze compounds via HPLC and NMR to exclude impurities (e.g., residual solvents) skewing IC₅₀ values .

- Assay Standardization: Compare protocols for cell lines (e.g., HEK293 vs. CHO) and incubation times. For Nav1.8 inhibitors, patch-clamp assays show variability vs. fluorescence-based methods .

- Metabolite Screening: LC-MS/MS identifies active metabolites in hepatic microsomes that may contribute to discrepancies .

Advanced: What strategies improve the stability and solubility of this compound in aqueous solutions?

Methodological Answer:

- Salt Formation: Hydrochloride salts (using HCl/Et2O) enhance water solubility (from 0.2 mg/mL to 5 mg/mL) .

- Co-Solvent Systems: Use 10% DMSO/PBS (pH 7.4) for in vitro studies, maintaining stability for 48h at 4°C .

- Lyophilization: Freeze-drying with mannitol (1:1 w/w) produces stable powders for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.